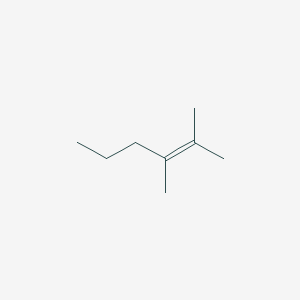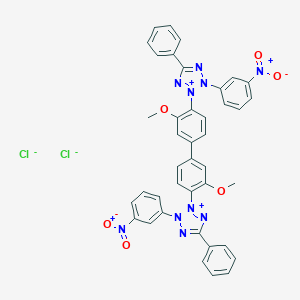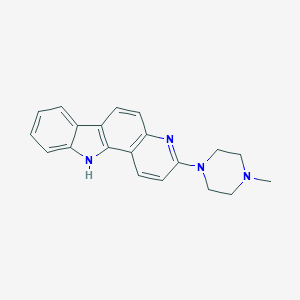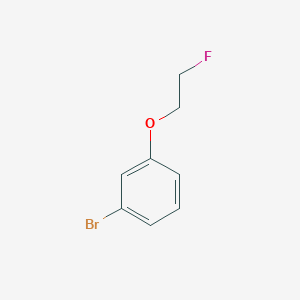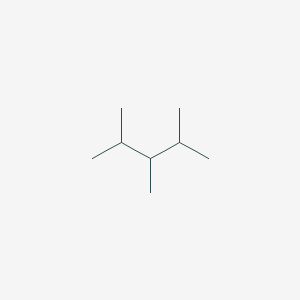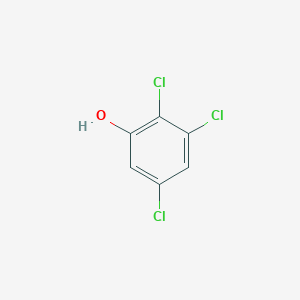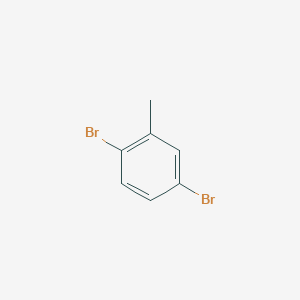
2,5-二溴甲苯
描述
2,5-Dibromotoluene is an organic compound with the molecular formula C7H6Br2. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is a clear, colorless to yellowish liquid with a melting point of 5-6°C and a boiling point of 135-136°C at 35 mmHg . It is used in various chemical syntheses and industrial applications.
科学研究应用
2,5-Dibromotoluene has several applications in scientific research, including:
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
Target of Action
The primary target of 2,5-Dibromotoluene (DBT) is Human Serum Albumin (HSA) . HSA is the most abundant protein in human plasma and has a remarkable ligand-binding capacity. It carries numerous substances including fatty acids, hormones, vitamins, and enzymes .
Mode of Action
The interaction of DBT with HSA has been studied using spectroscopic methods and density functional theory (DFT) computation . The binding of DBT with HSA has been validated using in silico methods . The global reactivity determination such as energy gap, dipole moment has been explored . The locale reactive sites of the molecule are described by applying the electrostatic potential .
Pharmacokinetics
Its physical and chemical properties such as boiling point (135-136 °c/35 mmhg), melting point (5-6 °c), and density (1815 g/mL at 25 °C) can influence its pharmacokinetic behavior .
准备方法
Synthetic Routes and Reaction Conditions: 2,5-Dibromotoluene can be synthesized through the bromination of toluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 5th positions of the benzene ring.
Industrial Production Methods: In industrial settings, the production of 2,5-Dibromotoluene follows similar synthetic routes but on a larger scale. The process involves the use of bromine and a suitable catalyst, with careful monitoring of reaction conditions to achieve high yield and purity. The product is then purified through distillation or recrystallization techniques.
化学反应分析
Types of Reactions: 2,5-Dibromotoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of compounds like 2,5-dimethoxytoluene or 2,5-diaminotoluene.
Oxidation: Formation of 2,5-dibromobenzoic acid or 2,5-dibromobenzaldehyde.
Reduction: Formation of toluene or 2,5-dibromobenzene.
相似化合物的比较
2,4-Dibromotoluene: Similar structure but with bromine atoms at the 2nd and 4th positions.
3,5-Dibromotoluene: Bromine atoms at the 3rd and 5th positions.
2,3-Dibromotoluene: Bromine atoms at the 2nd and 3rd positions.
Comparison: 2,5-Dibromotoluene is unique due to the specific positioning of bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to other dibromotoluenes, it offers distinct advantages in selective synthesis and specific applications in materials science and analytical chemistry.
属性
IUPAC Name |
1,4-dibromo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEZTJYRBHOKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1050389 | |
| Record name | 2,5-Dibromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1050389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-59-8 | |
| Record name | 2,5-Dibromotoluene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5 Dibromotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-DIBROMOTOLUENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dibromo-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dibromotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1050389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5 DIBROMOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAX67T68IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for 2,5-Dibromotoluene?
A1: 2,5-Dibromotoluene is an aromatic compound with two bromine atoms attached to the toluene molecule at the 2nd and 5th positions.
- Spectroscopic Data: Density functional theory (DFT) calculations with a higher basis set were used to determine the optimized structure and vibrational assignments of 2,5-Dibromotoluene. [] The study also explored its global reactivity parameters, including the energy gap and dipole moment. Additionally, the resonance quality 1H and 13C NMR shifts of the molecule were calculated using the GIAO method. []
Q2: How does the structure of 2,5-Dibromotoluene influence its interactions with biological systems?
A: A study investigated the binding mechanism of 2,5-Dibromotoluene with human serum albumin (HSA) using in silico methods. [] This research helps to understand how 2,5-Dibromotoluene might interact with proteins and other biological molecules, offering insights for drug development targeting HSA.
Q3: How can X-ray scattering techniques be used to study polymers derived from 2,5-Dibromotoluene?
A: Small-angle and wide-angle X-ray investigations have been employed to study poly-o-bromostyrene, a polymer synthesized from a derivative of 2,5-Dibromotoluene, in benzene solution. [] By combining these techniques, researchers gained insights into both short-range and long-range order within the polymer molecule, revealing the presence of helical structures in solution.
Q4: Can 2,5-Dibromotoluene be used to synthesize chiral molecules?
A: Yes, a study used 2,5-Dibromotoluene in a Suzuki cross-coupling reaction to synthesize (+)-2,5-Bis[4’-((S)-2-methyl butyoxy)phenyl]toluene. [] This compound exhibited optical activity, demonstrating the potential of using 2,5-Dibromotoluene as a building block for synthesizing chiral molecules, which are significant in pharmaceuticals and other fields.
Q5: What analytical techniques are used to quantify 2,5-Dibromotoluene and its derivatives in biological samples?
A: Gas chromatography-mass spectrometry (GC-MS) has been successfully employed to simultaneously determine cyanide (CN) and thiocyanate (SCN) levels in human saliva. [] This method utilizes 2,5-Dibromotoluene as an internal standard for accurate quantification, highlighting its utility in analytical chemistry and biological sample analysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




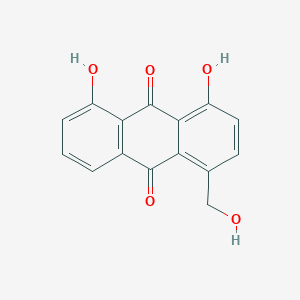
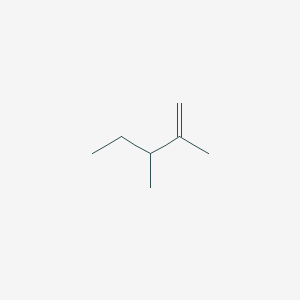
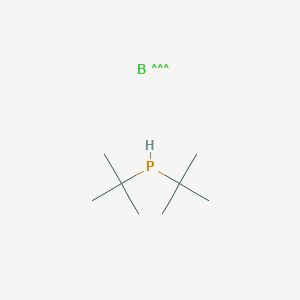
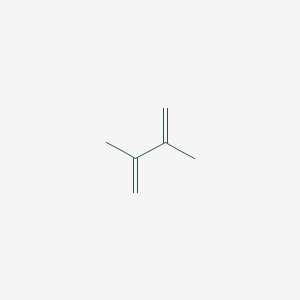
![N1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine](/img/structure/B165505.png)
